2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
Description
2-(Benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a benzo[d]isoxazole core linked via an acetamide bridge to a substituted pyridine moiety. The pyridine ring is further modified with a furan-2-yl group at the 5-position.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(9-16-15-4-1-2-5-18(15)25-22-16)21-11-13-8-14(12-20-10-13)17-6-3-7-24-17/h1-8,10,12H,9,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQPLNOBSFXYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic synthesis. One common route includes:
Formation of the benzo[d]isoxazole ring: This can be achieved through the cyclization of ortho-nitrobenzyl alcohols with hydroxylamine.
Synthesis of the furan-2-yl-pyridine moiety: This involves the coupling of furan-2-carbaldehyde with 3-aminopyridine under acidic conditions.
Coupling of the two fragments: The final step involves the coupling of the benzo[d]isoxazole derivative with the furan-2-yl-pyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro group in the benzo[d]isoxazole ring, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of benzo[d]isoxazole.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is studied for its potential as a pharmacophore. It can interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide ()
- Core Structure : Replaces the furan-pyridine moiety with a pyridin-2-yl group and a benzo[d][1,3]dioxole substituent.
- Molecular Weight : 323.30 (vs. ~353.35 for the target compound, estimated via formula C₁₉H₁₆N₄O₃).
(S)-2-(Benzo[d]isoxazol-3-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (198) ()
- Core Structure : Shares the benzo[d]isoxazole-acetamide motif but incorporates a highly substituted pyridine and indazole system.
- Key Differences : The complex substituents (chloro, methylsulfonamido, difluorophenyl) suggest tailored kinase or protease inhibition, contrasting with the simpler furan-pyridine group in the target compound .
2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide ()
- Core Structure : Replaces benzo[d]isoxazole with a 2-oxobenzo[d]oxazole and substitutes pyridine-furan with a tetrahydro-2H-pyran-oxadiazole group.
- Molecular Weight : 358.3 vs. ~353.35 for the target compound.
- Key Differences : The oxadiazole and tetrahydropyran groups may enhance solubility or modulate target binding compared to furan-pyridine .
Physicochemical and Pharmacokinetic Properties
*Predicted using Lipinski’s Rule of Five and SwissADME.
- The target compound’s furan-pyridine group likely reduces solubility compared to ’s dioxolane-pyridine system but improves it relative to ’s bulky substituents.
Biological Activity
The compound 2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a unique combination of benzo[d]isoxazole , furan , and pyridine rings, which contribute to its diverse biological activities. The structural formula is represented as follows:
Antimicrobial Activity
Recent studies have indicated that derivatives of isoxazole compounds exhibit varying degrees of antimicrobial activity. For instance, compounds structurally related to 2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide have shown selective activity against Gram-positive bacteria, such as Bacillus subtilis, while demonstrating limited effects against Gram-negative strains like Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 32 | >128 |
| Compound B | 16 | >128 |
| Compound C | 8 | >128 |
Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro studies. The structure–activity relationship (SAR) indicates that modifications to the furan and pyridine moieties can enhance cytotoxicity against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of isoxazole derivatives, it was found that certain modifications resulted in significant selectivity for cancer cells over normal cells. For example, compounds with electron-donating groups showed enhanced activity against MCF-7 cells with IC50 values ranging from 5 to 15 µM, while normal fibroblast cells exhibited much higher IC50 values (>50 µM) .
Table 2: Cytotoxicity Data of Isoxazole Derivatives
| Compound Name | IC50 (µM) MCF-7 | IC50 (µM) Normal Fibroblasts |
|---|---|---|
| Compound D | 10 | >50 |
| Compound E | 8 | >60 |
| Compound F | 12 | >55 |
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have also been investigated. In vitro assays demonstrated that derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a potential mechanism for therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
